3-Chloro-2-ethoxypyridine

Beschreibung

The exact mass of the compound 3-Chloro-2-ethoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-ethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-ethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

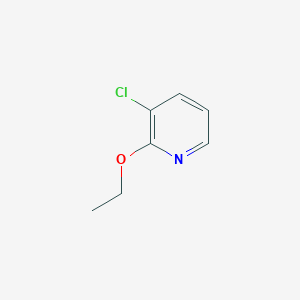

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTKGSCSPHCOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474781 | |

| Record name | 3-CHLORO-2-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177743-06-5 | |

| Record name | 3-CHLORO-2-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Chloro-2-ethoxypyridine

Introduction

3-Chloro-2-ethoxypyridine is a substituted pyridine derivative recognized for its significant role as a versatile intermediate in various fields of chemical synthesis. Its structure, featuring a pyridine ring functionalized with both a chloro and an ethoxy group, provides a unique reactivity profile that is highly valued by researchers and chemical development professionals. This compound serves as a critical building block in the synthesis of complex bioactive molecules for the pharmaceutical and agrochemical industries, as well as in the development of specialized polymers in material science.[1][2] This guide provides a comprehensive overview of its core properties, experimental protocols, and key applications.

Core Chemical and Physical Properties

3-Chloro-2-ethoxypyridine is typically a colorless to light yellow liquid at room temperature.[1] Its physical and chemical identifiers are crucial for its application in precise chemical synthesis. The quantitative properties are summarized below.

Table 1: Physicochemical Properties of 3-Chloro-2-ethoxypyridine

| Property | Value | Reference(s) |

| CAS Number | 177743-06-5 | [1] |

| Molecular Formula | C₇H₈ClNO | [1][3] |

| Molecular Weight | 157.60 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Density / Specific Gravity | 1.18 - 1.190 g/cm³ | [1][5] |

| Boiling Point | 147 - 150 °C @ 760 mmHg | [5] |

| Flash Point | 66 - 70 °C | [5] |

| Refractive Index | n20/D 1.52 | [1][6] |

| IUPAC Name | 3-chloro-2-ethoxypyridine | [3] |

| InChI Key | MTTKGSCSPHCOOF-UHFFFAOYSA-N | [3] |

| Storage Conditions | Room Temperature, in a cool, dark place | [1] |

Synthesis and Reactivity

The reactivity of 3-Chloro-2-ethoxypyridine is largely defined by the electronic interplay of the nitrogen atom, the electron-donating ethoxy group at the C2 position, and the electronegative chloro group at the C3 position. This substitution pattern makes the pyridine ring susceptible to specific transformations, most notably regioselective metalation.

Reactivity Profile

A key feature of 3-Chloro-2-ethoxypyridine is its ability to undergo highly regioselective lithiation at the C4 position.[7] This directed ortho-metalation (DoM) is a powerful tool for introducing a wide range of functional groups. The resulting 4-lithiated intermediate can be trapped with various electrophiles or undergo further transmetalation.

Upon heating, this intermediate can eliminate lithium chloride to form a highly reactive 3,4-pyridyne species.[7][8] This pyridyne intermediate can then be trapped by nucleophiles, such as organomagnesium reagents, to yield poly-substituted pyridine derivatives. This pathway is instrumental in creating complex molecular scaffolds from a relatively simple starting material.[7]

Experimental Protocol: General Synthesis via Nucleophilic Aromatic Substitution

A plausible synthetic route to 3-Chloro-2-ethoxypyridine involves the nucleophilic aromatic substitution (SₙAr) of a di-halogenated pyridine precursor, such as 2,3-dichloropyridine, with sodium ethoxide.

Materials:

-

2,3-Dichloropyridine (1.0 eq)

-

Sodium ethoxide (1.1 - 1.5 eq)

-

Anhydrous Ethanol or Tetrahydrofuran (THF)

-

Dichloromethane (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

-

2,3-Dichloropyridine is added to the solution at room temperature.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water. The aqueous layer is extracted multiple times with dichloromethane.[9]

-

The combined organic layers are washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄.[9]

-

The solvent is evaporated, and the crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 3-Chloro-2-ethoxypyridine.

Experimental Protocol: Regioselective Lithiation and Pyridyne Formation

This protocol describes the generation of 2,3,4-trisubstituted pyridines from 3-Chloro-2-ethoxypyridine via a pyridyne intermediate, as reported in the literature.[7]

Materials:

-

3-Chloro-2-ethoxypyridine (1.0 eq)

-

n-Butyllithium (n-BuLi, 1.05 eq)

-

Aryl- or alkylmagnesium bromide (Grignard reagent, 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

Procedure:

-

To a solution of 3-Chloro-2-ethoxypyridine in anhydrous THF at -78 °C under a nitrogen atmosphere, n-BuLi is added dropwise. The reaction is stirred for approximately 2 hours to ensure complete and regioselective lithiation at the C4 position.[7]

-

The desired Grignard reagent (e.g., 4-anisylmagnesium bromide) is then added at -78 °C to perform a transmetalation, forming a mixed diorganomagnesium intermediate.[7]

-

The reaction vessel is sealed, and the mixture is heated to 75 °C for 1 hour. This induces the elimination of the magnesium salt, generating the 3,4-pyridyne intermediate.[7]

-

The Grignard reagent present in excess then adds regioselectively to the C4 position of the pyridyne.

-

The reaction is cooled and carefully quenched with a saturated aqueous solution of NH₄Cl.

-

The product is extracted using an organic solvent, dried, and purified via column chromatography to afford the 4-substituted-3-halopyridine derivative.[7]

Visualizing Chemical Workflows

Diagrams created using Graphviz illustrate the logical flow of synthesis and the key reactivity pathway of 3-Chloro-2-ethoxypyridine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 3-chloro-2-ethoxypyridine (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

- 4. 3-(2-Chloroethoxy)pyridine | C7H8ClNO | CID 19957946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. labproinc.com [labproinc.com]

- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

3-Chloro-2-ethoxypyridine chemical structure and formula

An In-Depth Technical Guide to 3-Chloro-2-ethoxypyridine: Structure, Synthesis, and Applications

Introduction

3-Chloro-2-ethoxypyridine is a halogenated pyridine derivative that has emerged as a significant and versatile building block in the fields of medicinal chemistry and agrochemical science. Its unique structural arrangement, featuring a pyridine core substituted with both a chloro and an ethoxy group, imparts a distinct reactivity profile that is highly valued in the synthesis of complex molecular architectures.[1][2] The strategic placement of the electron-withdrawing chlorine atom and the electron-donating ethoxy group on adjacent positions of the pyridine ring creates a scaffold amenable to a wide array of chemical transformations. This guide provides a comprehensive technical overview of 3-Chloro-2-ethoxypyridine, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, reactivity, and key applications, offering field-proven insights grounded in authoritative scientific principles.

Chemical Identity and Structure

The foundational attributes of 3-Chloro-2-ethoxypyridine are defined by its molecular structure, which dictates its chemical behavior and synthetic potential.

-

IUPAC Name: 3-chloro-2-ethoxypyridine[3]

The structure consists of a six-membered pyridine ring, an aromatic heterocycle containing one nitrogen atom. An ethoxy group (-OCH₂CH₃) is attached at the C-2 position, and a chlorine atom (-Cl) is at the C-3 position. This substitution pattern is crucial for its role as a synthetic intermediate.

Caption: Chemical structure of 3-Chloro-2-ethoxypyridine.

Physicochemical Properties

The physical and chemical characteristics of 3-Chloro-2-ethoxypyridine are essential for its handling, storage, and application in various reaction conditions. The compound is typically a colorless to light yellow clear liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Weight | 157.60 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.18 g/cm³ | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Refractive Index (n20D) | 1.52 | [1] |

| SMILES | CCOC1=NC=CC=C1Cl | [3][5] |

| InChI Key | MTTKGSCSPHCOOF-UHFFFAOYSA-N | [3][5] |

These properties underscore its stability under standard conditions, making it a reliable intermediate for multi-step syntheses. It should be stored at room temperature.[1]

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and logical approach to synthesizing substituted pyridines involves the modification of pre-existing pyridine rings. A plausible pathway for the synthesis of 3-Chloro-2-ethoxypyridine starts from a readily available precursor like 3-amino-2-chloropyridine, proceeding through diazotization followed by etherification. This approach is analogous to established methods for synthesizing related substituted pyridines.[6][7]

Proposed Synthetic Workflow

A robust synthesis strategy involves a two-step process starting from 2,3-dichloropyridine.

-

Step 1: Nucleophilic Aromatic Substitution (SₙAr) - Ethoxylation. 2,3-Dichloropyridine is treated with sodium ethoxide. The C-2 position is more activated towards nucleophilic attack than the C-3 position due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity allows for the preferential displacement of the chlorine atom at the 2-position by the ethoxide nucleophile.

-

Step 2: Purification. The resulting crude product is purified using standard laboratory techniques such as fractional distillation or column chromatography to isolate the desired 3-Chloro-2-ethoxypyridine.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium ethoxide serves as both the nucleophile and a strong base. The reaction is typically performed in an alcohol solvent like ethanol, which is the conjugate acid of the nucleophile, to maintain its integrity.

-

Temperature Control: The reaction temperature is a critical parameter to control selectivity and prevent side reactions. Elevated temperatures are generally required to overcome the activation energy for SₙAr on the electron-deficient pyridine ring.

Caption: Proposed synthesis workflow for 3-Chloro-2-ethoxypyridine.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Chloro-2-ethoxypyridine stems from the differentiated reactivity of its substituents. The chlorine atom at the C-3 position serves as a versatile handle for introducing further complexity through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or via the formation of highly reactive intermediates like pyridynes.[8][9]

A notable application is in the regioselective generation of a 3,4-pyridyne intermediate.[8] This is achieved through regioselective lithiation at the C-4 position, followed by elimination of the C-3 chlorine. This short-lived, highly reactive intermediate can then be trapped by various nucleophiles to afford 3,4-disubstituted pyridine derivatives, a class of compounds that can be challenging to access through other means.[8] The ethoxy group at the C-2 position not only directs this lithiation but also modulates the electronic properties of the pyridine ring.

Applications in Research and Development

3-Chloro-2-ethoxypyridine is not an end-product itself but rather a crucial intermediate. Its applications are broad, spanning the pharmaceutical, agrochemical, and material science sectors.[1]

Pharmaceutical Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[10][11] The chlorine atom, in particular, can significantly enhance a molecule's pharmacological properties, including potency and metabolic stability, an effect sometimes referred to as the "magic chloro" effect.[12] 3-Chloro-2-ethoxypyridine serves as a precursor for compounds targeting a range of diseases:

-

Antimicrobial and Anti-inflammatory Agents: The unique substitution pattern allows for the synthesis of novel bioactive molecules with potential antimicrobial and anti-inflammatory properties.[1][2]

-

Neurological Disorders: It is utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders, where it helps in crafting molecules with enhanced efficacy and specificity.[1]

Agrochemical Synthesis

In the agrochemical industry, this compound is a key building block for creating new crop protection solutions.[1][2] Its stability and compatibility with diverse reaction conditions make it an attractive starting point for the synthesis of:

-

Herbicides and Pesticides: It is incorporated into the core structures of next-generation herbicides and pesticides, contributing to the development of more effective and selective agents for protecting crops.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 3-Chloro-2-ethoxypyridine is not detailed in all sources, data from closely related analogs like 3-chloropyridine and other halogenated pyridines provide essential guidance for safe handling.[13][14][15]

-

Hazard Classification: Based on analogs, it is likely classified as a combustible liquid that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16][17]

-

Handling Precautions:

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][14]

Conclusion

3-Chloro-2-ethoxypyridine stands out as a pivotal intermediate for professionals in the chemical sciences. Its value is anchored in its distinct chemical architecture, which provides a synthetically versatile platform for constructing complex molecules. The presence of both a reactive chloro group and a modulating ethoxy group on the pyridine core enables a wide range of chemical transformations, making it a sought-after precursor in the design of novel pharmaceuticals and advanced agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in accelerating innovation in drug discovery and crop protection.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 177743-06-5 | 3-Chloro-2-ethoxypyridine - AiFChem [aifchem.com]

- 4. 3-(2-Chloroethoxy)pyridine | C7H8ClNO | CID 19957946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-chloro-2-ethoxypyridine (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Chloro-2-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-ethoxypyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical identifiers, physical properties, synthesis methodologies, and applications in drug discovery, with a focus on its role in the development of therapeutics for neurological disorders.

Core Identifiers and Chemical Properties

3-Chloro-2-ethoxypyridine is a substituted pyridine featuring a chloro group at the 3-position and an ethoxy group at the 2-position. These substitutions enhance its reactivity, making it a valuable building block for the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers for 3-Chloro-2-ethoxypyridine

| Identifier | Value |

| CAS Number | 177743-06-5[1][2] |

| Molecular Formula | C7H8ClNO[1][3] |

| Molecular Weight | 157.60 g/mol [2][3] |

| IUPAC Name | 3-chloro-2-ethoxypyridine |

| Canonical SMILES | CCOC1=NC=CC=C1Cl[3] |

| InChI Key | MTTKGSCSPHCOOF-UHFFFAOYSA-N[3] |

| PubChem CID | 11959087[1] |

Table 2: Physicochemical Properties of 3-Chloro-2-ethoxypyridine

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[1][2] |

| Density | 1.18 g/cm³[1][2] |

| Refractive Index | 1.52[2] |

| Purity | ≥ 98% (GC)[1] |

| Storage | Store at room temperature[1] |

Experimental Protocols: Synthesis of 3-Chloro-2-ethoxypyridine

Reaction Scheme:

Materials:

-

2,3-Dichloropyridine

-

Sodium ethoxide

-

Anhydrous Ethanol

-

Toluene

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloropyridine (1.0 equivalent) in anhydrous ethanol.

-

Addition of Reagent: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3-Chloro-2-ethoxypyridine by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Experimental Workflow for the Synthesis of 3-Chloro-2-ethoxypyridine

References

An In-depth Technical Guide to 3-Chloro-2-ethoxypyridine: Discovery and Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-ethoxypyridine is a substituted pyridine derivative that has emerged as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique electronic and steric properties, arising from the presence of a chloro, an ethoxy, and a pyridine nitrogen atom, make it a valuable synthon for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of 3-chloro-2-ethoxypyridine, with a focus on its role in the development of novel bioactive molecules.

Introduction and Background

While the specific historical account of the initial discovery and synthesis of 3-chloro-2-ethoxypyridine is not extensively documented in readily available literature, its utility as a synthetic intermediate has been recognized in contemporary organic chemistry. The presence of both an electron-withdrawing chlorine atom and an electron-donating ethoxy group on the pyridine ring imparts a unique reactivity profile, making it amenable to a variety of chemical transformations.

The primary significance of 3-chloro-2-ethoxypyridine lies in its application as a precursor to a range of functionalized pyridine derivatives. These derivatives have shown promise in diverse areas, including the development of pharmaceuticals with antimicrobial and anti-inflammatory properties, as well as in the synthesis of innovative herbicides and fungicides. Its structural framework allows for strategic modifications to fine-tune the biological activity and pharmacokinetic properties of the target molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 3-chloro-2-ethoxypyridine is presented in the tables below. This data is essential for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Properties of 3-Chloro-2-ethoxypyridine

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | |

| Molecular Weight | 157.60 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.18 g/cm³ | |

| Refractive Index (n20D) | 1.52 | |

| Purity | ≥ 98% (GC) | |

| CAS Number | 177743-06-5 |

Table 2: Spectroscopic Data for 3-Chloro-2-ethoxypyridine

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05 (dd, J = 4.8, 1.6 Hz, 1H), 7.59 (dd, J = 7.6, 1.6 Hz, 1H), 6.80 (dd, J = 7.6, 4.8 Hz, 1H), 4.41 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.4, 145.5, 139.0, 122.8, 117.4, 63.8, 14.6 |

| Mass Spectrum (EI) | m/z (%): 157 (M⁺, 100), 129, 114, 94, 66 |

| Infrared (IR) Spectrum | ν (cm⁻¹): 2980, 1585, 1450, 1410, 1280, 1120, 1040, 780 |

Synthesis and Reactivity

The synthesis of 3-chloro-2-ethoxypyridine is typically achieved through the ethoxylation of a corresponding 2-chloropyridine precursor. A general synthetic approach is outlined below.

General Synthesis of 3-Chloro-2-ethoxypyridine

A common method for the preparation of 3-chloro-2-ethoxypyridine involves the reaction of 2,3-dichloropyridine with sodium ethoxide. The ethoxide selectively displaces the chlorine atom at the 2-position, which is more activated towards nucleophilic aromatic substitution.

Figure 1: General synthetic scheme for 3-Chloro-2-ethoxypyridine.

Experimental Protocol: Synthesis of 3-Chloro-2-ethoxypyridine

Materials:

-

2,3-Dichloropyridine

-

Sodium metal

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Toluene

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Reaction with 2,3-Dichloropyridine: Once all the sodium has reacted to form sodium ethoxide, add anhydrous toluene to the flask. Add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous toluene dropwise to the sodium ethoxide solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-chloro-2-ethoxypyridine as a colorless to light yellow liquid.

Key Reactivity: Generation of 3,4-Pyridyne Intermediate

A significant application of 3-chloro-2-ethoxypyridine is its use as a precursor for the generation of the highly reactive 3,4-pyridyne intermediate. This is typically achieved through a regioselective lithiation at the 4-position followed by elimination.

Figure 2: Generation of 3,4-pyridyne from 3-Chloro-2-ethoxypyridine.

Applications in Drug Discovery and Agrochemicals

The synthetic versatility of 3-chloro-2-ethoxypyridine has led to its use in the development of a variety of bioactive molecules.

Pharmaceutical Applications

Derivatives of 3-chloro-2-ethoxypyridine have been investigated for their potential as therapeutic agents. The pyridine scaffold is a common motif in many FDA-approved drugs, and the substituents on 3-chloro-2-ethoxypyridine provide a handle for creating libraries of compounds for biological screening. Reported activities of its derivatives include:

-

Antimicrobial Agents: The pyridine ring system is present in many natural and synthetic compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Agents: Modification of the 3-chloro-2-ethoxypyridine core has led to compounds with potential anti-inflammatory activity.

Figure 3: Workflow for pharmaceutical applications.

Agrochemical Applications

In the agrochemical sector, 3-chloro-2-ethoxypyridine serves as a key intermediate for the synthesis of herbicides and fungicides. The introduction of the chloropyridine moiety can enhance the efficacy and selectivity of the final product.

-

Herbicides: The pyridine ring is a core component of several classes of herbicides.

-

Fungicides: Derivatives have been developed that exhibit fungicidal activity against various plant pathogens.

Conclusion

3-Chloro-2-ethoxypyridine is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and unique reactivity, particularly in the generation of the 3,4-pyridyne intermediate, have established it as a key synthon for the construction of a wide array of functionalized pyridine derivatives. The continued exploration of its chemistry is expected to lead to the discovery of new and improved pharmaceuticals and agrochemicals with significant societal benefits.

An In-Depth Technical Guide to the Fundamental Reactivity Patterns of 3-Chloro-2-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-ethoxypyridine is a versatile substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of a chloro leaving group, an activating ethoxy group, and the pyridine nitrogen atom imparts a rich and distinct reactivity. This technical guide provides a comprehensive overview of the fundamental reactivity patterns of 3-chloro-2-ethoxypyridine, including metallation, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized in structured tables for clarity. Furthermore, logical relationships and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of molecular properties. 3-Chloro-2-ethoxypyridine has emerged as a valuable building block due to the orthogonal reactivity of its substituents. The electron-donating ethoxy group at the 2-position activates the pyridine ring, while the chloro group at the 3-position serves as a versatile handle for various transformations. This guide will delve into the core reactivity patterns of this molecule, providing researchers with the foundational knowledge to effectively utilize it in their synthetic endeavors.[1]

Metallation and Subsequent Functionalization via a 3,4-Pyridyne Intermediate

One of the most powerful and unique reactivity patterns of 3-chloro-2-ethoxypyridine is its ability to undergo regioselective lithiation at the 4-position, leading to the formation of a 3,4-pyridyne intermediate. This highly reactive species can then be trapped with a variety of nucleophiles to achieve a regioselective 3,4-difunctionalization of the pyridine ring.[2][3][4]

The general workflow for this transformation involves the deprotonation of 3-chloro-2-ethoxypyridine at a low temperature using a strong base such as n-butyllithium (n-BuLi). The resulting 4-lithiated species is then transmetallated with an organomagnesium reagent. Upon warming, the intermediate eliminates lithium chloride to generate the 3,4-pyridyne. The organomagnesium reagent then adds regioselectively to the 4-position, and the resulting pyridylmagnesium species can be quenched with an electrophile to afford the 3,4-disubstituted pyridine.[2][3]

Quantitative Data for 3,4-Difunctionalization via Pyridyne Intermediate

| Entry | Organomagnesium Reagent (RMgX) | Electrophile (E+) | Product | Yield (%) |

| 1 | 4-MeO-C₆H₄MgBr | H₂O | 2-Ethoxy-4-(4-methoxyphenyl)pyridine | 64 |

| 2 | PhMgBr | H₂O | 2-Ethoxy-4-phenylpyridine | 61 |

| 3 | 4-F-C₆H₄MgBr | H₂O | 2-Ethoxy-4-(4-fluorophenyl)pyridine | 55 |

| 4 | 2-ThienylMgBr | H₂O | 2-Ethoxy-4-(2-thienyl)pyridine | 41 |

| 5 | n-BuMgBr | H₂O | 4-Butyl-2-ethoxypyridine | 58 |

| 6 | 4-MeO-C₆H₄MgBr | TMSCl | 3-(Trimethylsilyl)-2-ethoxy-4-(4-methoxyphenyl)pyridine | 53 |

| 7 | 4-MeO-C₆H₄MgBr | I₂ | 3-Iodo-2-ethoxy-4-(4-methoxyphenyl)pyridine | 55 |

| 8 | PhMgBr | Allyl Bromide | 3-Allyl-2-ethoxy-4-phenylpyridine | 45 |

Data extracted from Heinz et al., 2021.[2]

Experimental Protocol: Synthesis of 2-Ethoxy-4-(4-methoxyphenyl)pyridine[2]

-

To a solution of 3-chloro-2-ethoxypyridine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 2 hours.

-

In a separate flask, prepare a solution of 4-anisylmagnesium bromide (2.0 mmol) in THF.

-

Add the Grignard reagent to the lithiated pyridine solution at -78 °C.

-

Transfer the reaction mixture to a sealed tube and heat at 75 °C for 1 hour.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 3-position of 3-chloro-2-ethoxypyridine serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for 3-chloro-2-ethoxypyridine are not extensively documented, protocols for structurally similar chloropyridines can be readily adapted.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 3-chloro-2-ethoxypyridine and an organoboron reagent.

Representative Protocol for Suzuki-Miyaura Coupling

-

To a degassed mixture of 3-chloro-2-ethoxypyridine (1.0 mmol), an arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent system (e.g., dioxane/water, 4:1, 5 mL), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of a C-N bond between 3-chloro-2-ethoxypyridine and an amine.

Representative Protocol for Buchwald-Hartwig Amination

-

In a glovebox, combine 3-chloro-2-ethoxypyridine (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in a reaction vial.

-

Add an anhydrous solvent (e.g., toluene, 3 mL) and seal the vial.

-

Heat the reaction mixture at 80-110 °C with stirring for the required time.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between 3-chloro-2-ethoxypyridine and a terminal alkyne.

Representative Protocol for Sonogashira Coupling

-

To a mixture of 3-chloro-2-ethoxypyridine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) in a suitable solvent (e.g., THF or DMF), add a terminal alkyne (1.2 mmol) and a base (e.g., triethylamine, 2.0 mmol).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography.

Heck Reaction

The Heck reaction allows for the coupling of 3-chloro-2-ethoxypyridine with an alkene.

Representative Protocol for Heck Reaction

-

Combine 3-chloro-2-ethoxypyridine (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a sealed tube with a suitable solvent (e.g., DMF or acetonitrile).

-

Heat the mixture at 100-140 °C for several hours.

-

After cooling, dilute with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. In 3-chloro-2-ethoxypyridine, the chloro group can be displaced by strong nucleophiles. The ethoxy group, being electron-donating, may somewhat deactivate the ring towards SNAr compared to pyridines with electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, substitution at the 3-position is possible.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

3-Chloro-2-ethoxypyridine: A Versatile Scaffold for Modern Drug Discovery and Agrochemical Research

An In-depth Technical Guide on the Potential Research Applications of a Key Synthetic Building Block

Introduction

3-Chloro-2-ethoxypyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive chlorine atom at the 3-position and an activating ethoxy group at the 2-position, makes it an attractive starting material for the construction of diverse molecular libraries for screening in pharmaceutical and agrochemical research. The pyridine core is a well-established pharmacophore found in numerous approved drugs and agrochemicals, and the strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the potential research applications of 3-Chloro-2-ethoxypyridine, with a focus on its utility in the synthesis of novel bioactive compounds. We will delve into key synthetic transformations, provide detailed experimental protocols for the derivatization of this scaffold, and outline potential screening cascades for the identification of new drug candidates and crop protection agents.

Core Synthetic Strategies and Derivatization Potential

The chemical reactivity of 3-Chloro-2-ethoxypyridine is primarily centered around the C-Cl bond at the 3-position, which is amenable to a variety of cross-coupling reactions. The electron-donating ethoxy group at the 2-position can influence the reactivity of the pyridine ring and provides a handle for further modification.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 3-position is a prime site for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal and process chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

1. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-ethoxypyridines

The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the 3-position of the pyridine ring and a wide range of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

2. Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-ethoxypyridines

The Buchwald-Hartwig amination enables the formation of a C-N bond between the 3-position of the pyridine ring and various primary or secondary amines. This reaction is crucial for the synthesis of substituted anilinopyridines and related structures, which are prevalent in a variety of biologically active compounds.

Potential Therapeutic and Agrochemical Applications

The derivatives of 3-Chloro-2-ethoxypyridine hold promise in several areas of therapeutic and agrochemical research.

Pharmaceutical Applications

-

Kinase Inhibitors: The 2-alkoxy-3-arylpyridine and 2-amino-3-arylpyridine scaffolds are key components of many known kinase inhibitors. By generating a library of derivatives through the aforementioned cross-coupling reactions, researchers can screen for novel inhibitors of kinases implicated in cancer, inflammation, and other diseases.

-

Antimicrobial Agents: The pyridine ring is a common feature in antimicrobial compounds. Novel derivatives of 3-Chloro-2-ethoxypyridine can be screened against a panel of bacterial and fungal pathogens to identify new leads for the development of antibiotics and antifungals.

-

Central Nervous System (CNS) Agents: Pyridine-based structures are also found in a variety of CNS-active drugs. Derivatives can be evaluated for their potential to modulate neurotransmitter receptors and transporters.

Agrochemical Applications

-

Fungicides: A Chinese patent has described the synthesis of 3-chloro-2-hydrazinopyridine derivatives from 2,3-dichloropyridine and their promising fungicidal activity against various plant pathogens. This suggests that derivatives of 3-Chloro-2-ethoxypyridine could also exhibit potent fungicidal properties.

-

Herbicides: The pyridine ring is a key component of several commercial herbicides. By introducing diverse substituents at the 3-position, novel herbicidal candidates with different modes of action can be explored.

-

Insecticides: While less common, pyridine-based insecticides exist. A library of 3-Chloro-2-ethoxypyridine derivatives could be screened for insecticidal activity against a range of agricultural pests.

Illustrative Quantitative Data

While specific biological data for a wide range of 3-Chloro-2-ethoxypyridine derivatives is not extensively available in the public domain, the following tables provide an illustrative example of the type of quantitative data that would be generated during a screening campaign.

Table 1: Illustrative Kinase Inhibitory Activity of 3-Aryl-2-ethoxypyridine Derivatives

| Compound ID | R Group (at C3) | Kinase Target | IC50 (nM) |

| CEP-A-001 | Phenyl | Kinase X | 150 |

| CEP-A-002 | 4-Fluorophenyl | Kinase X | 75 |

| CEP-A-003 | 3-Pyridyl | Kinase X | 50 |

| CEP-A-004 | 2-Thienyl | Kinase X | 200 |

Table 2: Illustrative Antifungal Activity of 3-Amino-2-ethoxypyridine Derivatives

| Compound ID | NR1R2 Group (at C3) | Fungal Species | MIC (µg/mL) |

| CEP-N-001 | Aniline | Candida albicans | 16 |

| CEP-N-002 | Morpholine | Candida albicans | 32 |

| CEP-N-003 | Piperidine | Aspergillus fumigatus | 8 |

| CEP-N-004 | N-Methylpiperazine | Aspergillus fumigatus | 16 |

Table 3: Fungicidal Activity of 3-chloro-2-hydrazinopyridine Derivatives (Data from a related compound series)

| Compound | Target Pathogen | Concentration (µg/mL) | Inhibition Rate (%) |

| Derivative 1 | Tomato bacterial spot | 100 | 82.54 |

| Derivative 2 | Cucumber Fusarium wilt | 100 | 71.11 |

Experimental Protocols

The following are detailed, generalized experimental protocols for the key synthetic transformations of 3-Chloro-2-ethoxypyridine. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-2-ethoxypyridine

Materials:

-

3-Chloro-2-ethoxypyridine

-

Aryl- or heteroarylboronic acid or boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add 3-Chloro-2-ethoxypyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-ethoxypyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Chloro-2-ethoxypyridine

Materials:

-

3-Chloro-2-ethoxypyridine

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equiv) to a dry reaction vessel.

-

Add 3-Chloro-2-ethoxypyridine (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-ethoxypyridine derivative.

Visualizing Research Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of research and development starting from 3-Chloro-2-ethoxypyridine.

Caption: Synthetic workflow for generating diverse libraries from 3-Chloro-2-ethoxypyridine and subsequent biological screening.

Caption: A potential mechanism of action for a 3-aryl-2-ethoxypyridine derivative as a kinase inhibitor.

Conclusion

3-Chloro-2-ethoxypyridine represents a highly valuable and under-explored starting material for the synthesis of novel bioactive compounds. Its favorable reactivity in key cross-coupling reactions allows for the facile generation of diverse chemical libraries. The resulting 3-aryl- and 3-amino-2-ethoxypyridine scaffolds are privileged structures in medicinal chemistry and agrochemical science, with significant potential for the discovery of new kinase inhibitors, antimicrobial agents, fungicides, and herbicides. The experimental protocols and research workflows outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile synthetic building block.

A Comprehensive Literature Review of 3-Chloro-2-ethoxypyridine: Synthesis, Reactions, and Applications in Drug Development and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-ethoxypyridine is a versatile substituted pyridine derivative that has garnered significant attention as a key intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the presence of a reactive chlorine atom and an activating ethoxy group on the pyridine ring, make it a valuable building block in the fields of medicinal chemistry and agrochemicals. This technical guide provides a comprehensive review of the synthesis, key reactions, and applications of 3-Chloro-2-ethoxypyridine, with a focus on its role in the development of pharmaceuticals and crop protection agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-2-ethoxypyridine is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 177743-06-5 | [1] |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.60 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | >98.0% (GC) | [1] |

Table 1: Physicochemical Data of 3-Chloro-2-ethoxypyridine

Synthesis of 3-Chloro-2-ethoxypyridine

The primary synthetic route to 3-Chloro-2-ethoxypyridine involves the nucleophilic aromatic substitution of 2,3-dichloropyridine with sodium ethoxide. The ethoxide selectively displaces the chlorine atom at the 2-position, which is more activated towards nucleophilic attack.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

Materials:

-

2,3-Dichloropyridine

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared.

-

2,3-Dichloropyridine, dissolved in anhydrous toluene, is added to the sodium ethoxide solution.

-

The reaction mixture is heated to reflux and stirred for a specified period, while monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by vacuum distillation or column chromatography to afford 3-Chloro-2-ethoxypyridine.

Note: A specific, detailed experimental protocol with reaction yields and spectroscopic data for this synthesis was not found in the public literature. The above is a generalized procedure based on similar nucleophilic aromatic substitution reactions.

Key Reactions and Applications

3-Chloro-2-ethoxypyridine serves as a versatile precursor for the synthesis of a variety of functionalized pyridine derivatives. A particularly significant reaction is its regioselective lithiation to generate a 3,4-pyridyne intermediate, which can then undergo further functionalization.

Regioselective Lithiation and Formation of a 3,4-Pyridyne Intermediate

De Oliveira and coworkers have reported a method for the regioselective lithiation of 3-Chloro-2-ethoxypyridine at the 4-position using n-butyllithium (n-BuLi). The resulting lithiated species can then be transmetalated with a Grignard reagent, and subsequent heating leads to the formation of a 3,4-pyridyne intermediate. This highly reactive intermediate can be trapped with various nucleophiles to introduce substituents at the 4-position of the pyridine ring.[3]

Materials:

-

3-Chloro-2-ethoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anisylmagnesium bromide (or other Grignard reagent)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a solution of 3-Chloro-2-ethoxypyridine in anhydrous THF at -78 °C, a solution of n-BuLi in hexanes is added dropwise. The mixture is stirred at this temperature for 2 hours to achieve regioselective lithiation.

-

The Grignard reagent (e.g., 4-anisylmagnesium bromide) is then added at -78 °C.

-

The reaction mixture is transferred to a sealed tube and heated to 75 °C for 1 hour to facilitate the elimination and formation of the 3,4-pyridyne intermediate and subsequent nucleophilic addition.

-

The reaction is cooled and quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the 4-arylated-3-chloro-2-ethoxypyridine derivative.

| Reactant | Product | Yield (%) |

| 4-Anisylmagnesium bromide | 4-(4-Methoxyphenyl)-3-chloro-2-ethoxypyridine | 64 |

| Phenylmagnesium bromide | 4-Phenyl-3-chloro-2-ethoxypyridine | 61 |

| 4-Tolylmagnesium bromide | 4-(p-Tolyl)-3-chloro-2-ethoxypyridine | 55 |

Table 2: Yields of 4-Aryl-3-chloro-2-ethoxypyridines via the 3,4-Pyridyne Intermediate[3]

Applications in Drug Development

Synthesis of a (±)-Paroxetine Precursor

The methodology developed by De Oliveira et al. has been applied to the synthesis of a key intermediate for the antidepressant drug (±)-paroxetine.[3] This highlights the utility of 3-Chloro-2-ethoxypyridine in accessing complex molecular scaffolds relevant to the pharmaceutical industry. The synthesis of this precursor showcases the strategic application of the 3,4-pyridyne chemistry.

Antimicrobial and Anti-inflammatory Agents

Derivatives of 3-Chloro-2-ethoxypyridine are reported to be valuable intermediates in the creation of compounds with antimicrobial and anti-inflammatory properties.[1] While specific compounds and their detailed mechanisms of action are not extensively documented in the public domain, the general mechanisms for related pyridine derivatives suggest potential biological targets.

Antimicrobial Action: The antimicrobial activity of pyridine derivatives can arise from various mechanisms, including the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.[4] The presence of a halogen, such as chlorine, can enhance the antimicrobial potency of these compounds.[5]

Anti-inflammatory Action: Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. Pyridine-based compounds have been shown to act as selective COX-2 inhibitors.[6][7] The inhibition of COX-2 leads to a reduction in prostaglandin E2 (PGE2) production, thereby alleviating inflammation.

Neurological Drug Development

3-Chloro-2-ethoxypyridine is also implicated as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Substituted pyridines have been identified as potent inhibitors of the dopamine transporter (DAT), a key protein involved in regulating dopamine levels in the brain.[8] Inhibition of DAT can be a therapeutic strategy for conditions such as depression and attention deficit hyperactivity disorder (ADHD). Small molecule inhibitors typically bind to the central substrate-binding site (S1) or allosteric sites on the transporter, stabilizing it in an outward-open conformation and preventing dopamine reuptake.[9][10]

Applications in Agrochemicals

In addition to its pharmaceutical applications, 3-Chloro-2-ethoxypyridine is a key building block for the synthesis of herbicides and pesticides.[1] Pyridine carboxylic acid herbicides, for instance, act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[11] These herbicides bind to auxin receptors, such as the F-box protein TIR1/AFB, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, results in the uncontrolled expression of auxin-responsive genes, causing abnormal growth and ultimately leading to plant death.[12]

Conclusion

3-Chloro-2-ethoxypyridine is a highly valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its utility stems from the strategic placement of the chloro and ethoxy groups on the pyridine ring, which allows for a range of chemical transformations, most notably the formation of 3,4-pyridyne intermediates. This reactivity has been successfully exploited for the synthesis of complex molecules, including a precursor to the antidepressant (±)-paroxetine. Furthermore, its role as a scaffold for developing new antimicrobial, anti-inflammatory, and herbicidal agents underscores its importance in modern chemical synthesis. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to expand its utility in the development of novel therapeutic and crop protection solutions.

References

- 1. rsc.org [rsc.org]

- 2. 2,3-Dichloropyridine(2402-77-9) 1H NMR spectrum [chemicalbook.com]

- 3. Overall Mechanism(s) of Auxin Effects | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure of the human dopamine transporter and mechanisms of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 11. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 12. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethoxypyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethoxypyridine scaffold is a significant structural motif in modern medicinal chemistry, valued for its ability to modulate physicochemical properties and engage in key interactions with biological targets. As a substituted derivative of the foundational pyridine ring—a scaffold present in over 7,000 drug molecules—the ethoxy group imparts unique electronic and steric characteristics that are leveraged by medicinal chemists to optimize lead compounds.[1] This guide provides a comprehensive technical overview of the ethoxypyridine core, including its isomeric variations, its role in approved pharmaceuticals such as the COX-2 inhibitor Etoricoxib, detailed synthetic methodologies, and a comparative analysis of its physicochemical properties. The content is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this privileged scaffold in their discovery programs.

Introduction: The Pyridine Scaffold and the Influence of Alkoxy Substitution

The pyridine ring is a cornerstone of heterocyclic chemistry and a dominant feature in pharmaceuticals, owing to its bioisosteric relationship with benzene, its ability to act as a hydrogen bond acceptor, and its capacity to improve the aqueous solubility of drug candidates.[1][2][3] The introduction of substituents onto the pyridine core is a primary strategy for fine-tuning a molecule's pharmacological profile. Among these, alkoxy groups, and specifically the ethoxy group, serve as versatile modulators of a compound's properties.

The ethoxy substituent can influence a molecule in several critical ways:

-

Lipophilicity: It increases the lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and influence pharmacokinetics.

-

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets.

-

Metabolic Stability: Ether linkages are generally more resistant to metabolic cleavage than corresponding ester groups, potentially prolonging the half-life of a drug.

-

Conformational Control: The ethyl group can exert steric influence, locking a molecule into a specific, biologically active conformation.

The ethoxypyridine scaffold, therefore, represents a strategic fusion of the pyridine core's inherent advantages with the nuanced modulatory effects of the ethoxy group.

The Isomeric Landscape: 2-, 3-, and 4-Ethoxypyridine

The position of the ethoxy group on the pyridine ring dictates the electronic and steric profile of the scaffold, leading to three distinct isomers with different chemical behaviors and potential applications.

-

2-Ethoxypyridine: The ethoxy group at the 2-position is adjacent to the ring nitrogen. This proximity can lead to intramolecular interactions and provides a unique steric environment. It is often used as a building block in the synthesis of pharmaceuticals and agrochemicals.[4]

-

3-Ethoxypyridine: With the ethoxy group at the 3-position, this isomer's electronic properties are less influenced by the ring nitrogen compared to the 2- and 4-positions. This can be advantageous for specific receptor interactions where minimal electronic perturbation is desired.

-

4-Ethoxypyridine: In this isomer, the ethoxy group is para to the ring nitrogen, allowing for strong electronic resonance effects. This can influence the basicity of the pyridine nitrogen and the molecule's overall polarity.

The choice of isomer is a critical decision in drug design, as it directly impacts how the scaffold will be presented to the biological target and its overall absorption, distribution, metabolism, and excretion (ADME) properties.

Role in Medicinal Chemistry: A Privileged Scaffold

The ethoxypyridine moiety is not merely a synthetic intermediate but a key pharmacophoric element in several biologically active compounds. Its utility is exemplified by its presence in a range of molecules targeting diverse disease areas.

Case Study: Etoricoxib (Arcoxia®)

A prominent example of an ethoxypyridine-containing drug is Etoricoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[5][6][7] In Etoricoxib, the pyridine ring is a central component of the [2,3']bipyridine core structure. While the final drug molecule contains a 6'-methyl group rather than a 6'-ethoxy group, the synthesis of related bipyridine structures often involves precursors and synthetic strategies applicable to ethoxypyridine derivatives.[5][6][7][8] The synthesis of Etoricoxib highlights the complex molecular architectures that can be built around a pyridine core, where substituents like ethoxy groups could be used to modulate activity and pharmacokinetic properties in analogues.[6]

Structure-Activity Relationship (SAR) Insights

While specific SAR is target-dependent, general principles have emerged from the study of alkoxy-substituted pyridines in medicinal chemistry:

-

Modulation of Antiproliferative Activity: Studies on pyridine derivatives have shown that the presence and position of alkoxy groups, such as methoxy and ethoxy, can significantly affect antiproliferative activity against cancer cell lines.[9][10] Increasing the number of these substituents often leads to increased potency.[9]

-

Bioisosteric Replacement: The ethoxy group can serve as a bioisostere for other functionalities. For instance, it can replace a hydroxyl group to block metabolic O-glucuronidation or replace a methyl group to alter lipophilicity and binding interactions.

-

Receptor-Ligand Interactions: The ether oxygen of the ethoxy group can form crucial hydrogen bonds with amino acid residues in a protein's active site, anchoring the ligand and enhancing binding affinity.

Physicochemical and Pharmacokinetic Profile

The positioning of the ethoxy group significantly influences the physicochemical properties of the pyridine scaffold. While comprehensive experimental data for all isomers is dispersed, a comparative summary can be compiled from various sources. The analogous methoxypyridines provide a useful reference for predicting trends.

| Property | 2-Ethoxypyridine | 3-Ethoxypyridine | 4-Ethoxypyridine | Reference Isomer: Pyridine |

| Molecular Formula | C₇H₉NO | C₇H₉NO | C₇H₉NO | C₅H₅N |

| Molecular Weight | 123.15 g/mol [11][12] | 123.15 g/mol [11] | 123.15 g/mol [13] | 79.10 g/mol |

| Boiling Point | 188 - 190 °C[14] | ~170-172 °C (est.) | ~191 °C (est. from methoxy)[15] | 115 °C |

| Density | ~1.023 g/cm³[14] | ~1.08 g/cm³ (est. from methoxy) | ~1.075 g/cm³ (est. from methoxy)[15] | 0.982 g/cm³ |

| pKa (of conjugate acid) | ~3.3 (est. from 2-methoxy)[16] | ~4.8 (est. from 3-methoxy)[17] | ~6.6 (est. from 4-methoxy)[18] | 5.25 |

| Solubility in Water | Slightly soluble[14] | Soluble (est. from 3-methoxy)[17] | Soluble (est.) | Miscible |

Note: Some values are estimated based on the closely related methoxy-analogs due to the limited availability of experimental data for all ethoxypyridine isomers in the search results.

The data indicates that the 4-ethoxy isomer is the most basic, a consequence of the electron-donating resonance effect of the ethoxy group. This modulation of pKa is a critical tool for drug designers seeking to control the ionization state of a molecule at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.

Synthetic Strategies and Methodologies

The synthesis of ethoxypyridine scaffolds can be approached through several reliable methods. The choice of strategy often depends on the desired isomer and the availability of starting materials.

Williamson Ether Synthesis from Hydroxypyridines

This classical and widely used method involves the O-alkylation of a hydroxypyridine (or its tautomeric pyridone form) with an ethylating agent.

Conceptual Workflow:

Caption: General workflow for Williamson ether synthesis of ethoxypyridines.

Mechanism Insight: The reaction proceeds via the deprotonation of the hydroxypyridine by a strong base to form a pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent in an SN2 reaction. A critical consideration is the potential for N-alkylation, especially with 2- and 4-hydroxypyridines which exist in equilibrium with their pyridone tautomers. Reaction conditions, such as the choice of solvent and counter-ion, can be optimized to favor O-alkylation over N-alkylation.[19] For example, using potassium carbonate in DMF often favors O-alkylation.[19]

Detailed Protocol: Synthesis of 4-Ethoxypyridine

This protocol is a representative example based on established chemical principles for Williamson ether synthesis.

Materials:

-

4-Hydroxypyridine (1.0 eq)[20]

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Ethyl Iodide (EtI) (1.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 4-hydroxypyridine and anhydrous potassium carbonate in anhydrous DMF, add ethyl iodide dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 4-ethoxypyridine.

Modern Synthetic Approaches

While the Williamson ether synthesis is robust, other methods can be employed, particularly in more complex molecular settings:

-

Nucleophilic Aromatic Substitution (SNAr): A halopyridine (e.g., 2-chloropyridine or 4-chloropyridine) can be reacted with sodium ethoxide. This reaction is particularly effective when the halogen is at the 2- or 4-position, as the pyridine nitrogen can stabilize the negative charge of the Meisenheimer intermediate.

-

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig or Ullmann-type cross-coupling reactions can be used to couple a hydroxypyridine with an ethylating agent, though this is more common for forming aryl ethers than alkyl ethers.

Conclusion and Future Outlook

The ethoxypyridine scaffold is a valuable and versatile component in the medicinal chemist's toolbox. Its three isomers offer distinct steric and electronic profiles, providing a palette for fine-tuning the properties of drug candidates. The scaffold's proven success, exemplified by its incorporation into complex, biologically active molecules, underscores its importance.[5][7] As synthetic methodologies continue to evolve, providing even more efficient and regioselective access to substituted pyridines, the application of the ethoxypyridine core in designing next-generation therapeutics is set to expand.[21] Future research will likely focus on exploring the scaffold in novel target classes and leveraging its unique properties to overcome challenges in drug delivery and metabolism.

References

-

[5] Synthesis method of etoricoxib - Eureka | Patsnap. Available at:

-

[6] How is Etoricoxib chemically synthesized? - FAQ - Guidechem. Available at:

-

[7] US9024030B2 - Process for the synthesis of etoricoxib - Google Patents. Available at:

-

Preparation Of Etoricoxib By Continuous Flow - International Journal of Environmental Sciences. Available at:

-

[11] 3-Ethoxypyridine | C7H9NO | CID 4419117 - PubChem. Available at: [Link]

-

[14] 2-Ethoxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. Available at:

-

[8] Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem. Available at: [Link]

-

[15] Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. Available at:

-

[13] 4-Ethoxypyridine | C7H9NO | CID 141781 - PubChem. Available at: [Link]

-

[12] 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem. Available at: [Link]

-

[22] CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents. Available at:

-

[23] 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem. Available at: [Link]

-

[24] The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. Available at: [Link]

-

[17] Showing Compound 3-Methoxypyridine (FDB004414) - FooDB. Available at: [Link]

-

[25] 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem. Available at: [Link]

-

[26] Represented FDA-approved drugs containing a pyridine nucleus and a... - ResearchGate. Available at: [Link]

-

[27] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. Available at: [Link]

-

[19] Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals - Semantic Scholar. Available at: [Link]

-

[9] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. Available at: [Link]

-

[28] Structure activity relationship. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

[1] Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. Available at: [Link]

-

[29] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed. Available at: [Link]

-

[30] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available at: [Link]

-

[31] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate. Available at: [Link]

-

[10] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. Available at: [Link]

-

[21] Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

-

[2] Pyridine: the scaffolds with significant clinical diversity - ResearchGate. Available at: [Link]

-

[32] The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. Available at: [Link]

-

[3] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

-

[33] Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC - NIH. Available at: [Link]

-

[34] Selected FDA approved drugs in 2018 and 2019 containing pyridine... - ResearchGate. Available at: [Link]

-

[35] Isomerism in Phenyl 2‐Pyridyl Ketoxime Metal Complexes. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [guidechem.com]

- 7. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 8. Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]